Superior Anti-Acetylcholinesterase (AChE) Activity and Functional Gastroprokinetic Effect of Nizatidine
Nizatidine possesses a unique dual pharmacological profile not shared by other H2-antagonists. In a direct comparative study, nizatidine demonstrated a potent, non-competitive inhibition of acetylcholinesterase (AChE) with an IC50 of 6.7 µM, ranking in potency neostigmine > nizatidine > cimetidine > famotidine [1]. This molecular property translates to a unique functional effect in vivo: at an intraperitoneal dose of 3 mg/kg, nizatidine significantly accelerated gastric emptying in rats, whereas cimetidine and famotidine had no effect [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | IC50 = 6.7 µM |
| Comparator Or Baseline | Cimetidine: less potent; Famotidine: least potent (exact IC50 values not specified in this study) |
| Quantified Difference | Rank order of potency: nizatidine > cimetidine > famotidine |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This unique prokinetic effect is a differentiating factor for in vivo gastrointestinal models where combined acid suppression and motility stimulation are required, a feature not replicable with ranitidine or famotidine.
- [1] Ueki, S., Seiki, M., Yoneta, T., Aita, H., Chaki, K., Hori, Y., ... & Taniyama, K. (1993). Gastroprokinetic activity of nizatidine, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats. Journal of Pharmacology and Experimental Therapeutics, 264(1), 152-157. View Source
